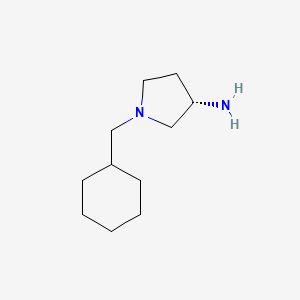

(S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine, also known as CXM3 or CHM3, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.

Wissenschaftliche Forschungsanwendungen

Asymmetric A(3) Reactions

- (S)-1-(Cyclohexylmethyl)pyrrolidin-3-amine and related amines undergo asymmetric A(3) reactions in the presence of copper iodide and an acid-thiourea catalyst combination. This process results in the production of propargylamines with high enantiopurity, demonstrating the chemical's potential in stereoselective synthesis (Chen Zhao & D. Seidel, 2015).

Pyrrolidine Derivatives

- Pyrrolidine derivatives, which include this compound, are commonly prepared by the condensation of amines with carbonyl-containing compounds. These derivatives are crucial in the structure of many biological molecules, like heme and chlorophyll, and have applications in the synthesis of solvents, wetting agents, and various intermediates (L. R. Anderson & Kou-Chang Liu, 2000).

Coordination Chemistry

- In coordination chemistry, complexes involving this compound have been synthesized and characterized, demonstrating the compound's utility in forming stable and structurally interesting complexes, as shown in studies involving cobalt complexes (M. Amirnasr, K. Schenk, & S. Meghdadi, 2002).

Photoinduced Electron Transfer Promoted Cyclisations

- This amine participates in photoinduced electron transfer (PET) promoted cyclisations, producing pyrrolidines and piperidines. This indicates its role in generating important cyclic structures via photochemical methods (G. Pandey, G. D. Reddy, & G. Kumaraswamy, 1994).

Asymmetric Synthesis

- It plays a role in the asymmetric synthesis of functionalized pyrrolidines, particularly in catalyzing reactions that yield compounds with potential medical value, highlighting its significance in pharmaceutical chemistry (Ying Zhi et al., 2016).

Chemical Reactions and Synthesis

- Various research papers have explored the compound's role in chemical reactions, such as its participation in diastereoselective syntheses and cycloadditions, further illustrating its versatility in organic synthesis and the creation of bioactive molecules (P. Kotian et al., 2005; C. Carson & M. Kerr, 2005; M. Sengoden et al., 2014).

Eigenschaften

IUPAC Name |

(3S)-1-(cyclohexylmethyl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9,12H2/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSSXCKDVHHANA-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CN2CC[C@@H](C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2474714.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2474715.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B2474718.png)

![3-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2474722.png)

![(Z)-ethyl 2-methyl-5-oxo-4-(((2,2,6,6-tetramethylpiperidin-4-yl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2474723.png)